methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the pyrazole ring, which is a type of azole ring, suggests that this compound might have biological activity. Azole rings are common in various drugs, especially antifungal medications .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the sulfonamide group. The pyrazole ring, being an aromatic heterocycle, is likely to undergo electrophilic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or alkaline conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group and the aromatic pyrazole ring could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Chemical Modification and Application Potential of Biopolymers
A study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a biopolymer, to create new ethers and esters with specific properties for various applications including drug delivery. This research underlines the broader scope of chemical modifications in developing biopolymers with specific functional groups, which could be related to the derivatization techniques applicable to "methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate" for potential applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Sulfonamide Inhibitors and Their Therapeutic Potential
Gulcin and Taslimi (2018) review the significance of sulfonamide compounds, including their roles as bacteriostatic antibiotics and in therapies against various conditions such as cancer and glaucoma. This insight into sulfonamide inhibitors' versatility highlights the importance of synthetic pathways and chemical functionalities in developing therapeutic agents, which may parallel the research interest in derivatives like "this compound" for specific applications (Gulcin, I., & Taslimi, P., 2018).
Environmental Presence and Analysis of Chemical Compounds
Munoz et al. (2019) provide an overview of emerging fluoroalkylether substances in the environment, discussing the analytical advancements for detecting these compounds. The study emphasizes the environmental impact and analytical challenges of persistent organic pollutants, which is crucial for understanding the fate and behavior of specific compounds like "this compound" in aquatic systems (Munoz, G., Liu, J., Duy, S. V., & Sauvé, S., 2019).
Antioxidant Activity and Molecular Interactions
A review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity provides a comprehensive overview of assays and mechanisms for evaluating antioxidant potential. This study underscores the importance of understanding molecular interactions and activities, which could be relevant for assessing the antioxidant properties of chemical compounds, including "this compound" (Munteanu, I., & Apetrei, C., 2021).
Mechanism of Action
Target of Action
Pyrazole-based compounds, which include this compound, are known for their diverse pharmacological effects . They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Mode of Action
Pyrazole-based ligands have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Biochemical Pathways
It is known that pyrazole-based compounds can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
It is known that the type of solvent contributes to the interaction and dilution of reactants in the solvent
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-10-12(2)18(17-11)9-8-16-23(20,21)14-6-4-13(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQDTXQVNZHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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